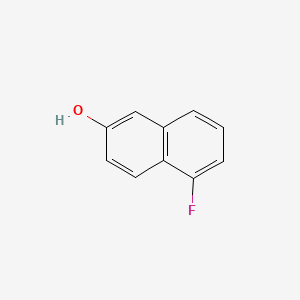

5-Fluoronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMLFUQEFMLXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666700 | |

| Record name | 5-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741693-88-9 | |

| Record name | 5-Fluoronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 5-Fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol, a compound of interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 5-position of the naphthalene ring is anticipated to significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of the core properties of 5-Fluoronaphthalen-2-ol, including its chemical structure, predicted physicochemical characteristics, and spectroscopic data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and spectroscopic analysis of analogous compounds to provide well-founded predictions. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research. The potential biological significance of 5-Fluoronaphthalen-2-ol is discussed in the context of known activities of related fluorinated and naphthol-containing molecules.

Chemical and Physical Properties

Table 1: Basic Properties of 5-Fluoronaphthalen-2-ol

| Property | Value | Source |

| IUPAC Name | 5-Fluoronaphthalen-2-ol | - |

| Synonyms | 5-Fluoro-2-naphthol | - |

| CAS Number | 741693-88-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₇FO | --INVALID-LINK-- |

| Molecular Weight | 162.16 g/mol | --INVALID-LINK-- |

Table 2: Predicted Physicochemical Properties of 5-Fluoronaphthalen-2-ol

| Property | Predicted Value | Basis for Prediction |

| Melting Point | 125-135 °C | The melting point of 2-naphthol is 121-123 °C. Fluorine substitution on an aromatic ring can increase the melting point due to altered crystal packing and intermolecular interactions. |

| Boiling Point | ~290-300 °C | The boiling point of 2-naphthol is 285-286 °C. The introduction of a fluorine atom is expected to have a minor effect on the boiling point. |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | 2-naphthol has limited solubility in water but is soluble in organic solvents. The polarity introduced by the fluorine atom may slightly increase water solubility, while maintaining good solubility in polar organic solvents. |

| pKa | ~9.0 - 9.5 | The pKa of 2-naphthol is approximately 9.5. The electron-withdrawing nature of the fluorine atom is expected to slightly increase the acidity of the hydroxyl group, resulting in a slightly lower pKa. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Fluoronaphthalen-2-ol is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated naphthols and related aromatic compounds. A potential synthetic workflow is outlined below.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

5-Amino-2-naphthol

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Anhydrous diethyl ether

-

Inert solvent (e.g., toluene or xylene)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for filtration (Buchner funnel)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Amino-2-naphthol in an aqueous solution of tetrafluoroboric acid at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt intermediate.

-

-

Schiemann Reaction (Fluorination):

-

The resulting diazonium tetrafluoroborate salt is typically isolated by filtration, washed with cold water, cold ethanol, and then anhydrous diethyl ether, and dried under vacuum.

-

The dried diazonium salt is then subjected to thermal decomposition in an inert, high-boiling solvent such as toluene or xylene. The mixture is heated gently until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove any acidic impurities.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 5-Fluoronaphthalen-2-ol.

-

Characterization: The structure and purity of the synthesized 5-Fluoronaphthalen-2-ol should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for 5-Fluoronaphthalen-2-ol is scarce. However, the expected spectral characteristics can be predicted based on the known spectra of 2-naphthol and the influence of a fluorine substituent on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for 5-Fluoronaphthalen-2-ol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8-9 | H4 |

| ~7.6-7.8 | t | ~8 | H7 |

| ~7.3-7.5 | m | - | H6, H8 |

| ~7.1-7.3 | dd | J(H-H) ~8-9, J(H-F) ~5-6 | H1 |

| ~7.0-7.2 | d | ~2-3 | H3 |

| ~5.0-6.0 | br s | - | OH |

Table 4: Predicted ¹³C NMR Spectral Data for 5-Fluoronaphthalen-2-ol (in CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~158-162 | ¹J(C-F) ~240-250 | C5 |

| ~153-155 | - | C2 |

| ~134-136 | - | C4a |

| ~129-131 | ³J(C-F) ~8-10 | C4 |

| ~127-129 | - | C8a |

| ~126-128 | - | C7 |

| ~124-126 | ²J(C-F) ~15-20 | C6 |

| ~118-120 | ⁴J(C-F) ~3-5 | C8 |

| ~110-112 | ²J(C-F) ~20-25 | C1 |

| ~108-110 | - | C3 |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for 5-Fluoronaphthalen-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1600-1630 | Medium | Aromatic C=C stretch |

| 1450-1550 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-O stretch (phenol) |

| 1100-1200 | Strong | C-F stretch |

| 750-900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 5-Fluoronaphthalen-2-ol is expected to show a prominent molecular ion peak (M⁺) at m/z 162. Common fragmentation patterns would likely involve the loss of CO (m/z 134) and subsequent loss of fluorine or other fragments characteristic of the naphthalene ring system.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Fluoronaphthalen-2-ol in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

-

Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion and major fragments.

Potential Biological Significance

While the specific biological activities of 5-Fluoronaphthalen-2-ol have not been reported, the incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Naphthol and its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Fluorinated aromatic compounds can influence various cellular processes. For instance, some fluorinated analogs of natural substrates can act as inhibitors of key enzymes in metabolic pathways. It is plausible that 5-Fluoronaphthalen-2-ol or its metabolites could interact with signaling pathways implicated in cell growth, proliferation, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer.

Further investigation is required to determine if 5-Fluoronaphthalen-2-ol exhibits any significant biological activity and to elucidate its mechanism of action.

Conclusion

5-Fluoronaphthalen-2-ol is a compound with potential for further investigation in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its core properties, including predicted physicochemical and spectroscopic data, based on the well-understood principles of its parent compound, 2-naphthol, and the effects of fluorination. The hypothetical synthetic and analytical protocols detailed herein offer a roadmap for researchers to synthesize and characterize this compound. Future studies are warranted to experimentally validate these predicted properties and to explore the potential biological activities of 5-Fluoronaphthalen-2-ol.

An In-depth Technical Guide to the Synthesis of 5-Fluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Fluoronaphthalen-2-ol, a fluorinated derivative of 2-naphthol. Due to the limited availability of direct synthetic procedures in published literature, this document outlines a robust and well-established methodology, the Balz-Schiemann reaction, as the core of the synthesis. The proposed pathway starts from the commercially available 5-amino-2-naphthol.

This guide details the experimental protocol, presents expected quantitative data based on analogous reactions, and includes visualizations of the synthetic workflow to aid in the practical application of this synthesis.

Proposed Synthetic Pathway: The Balz-Schiemann Reaction

The most viable route for the synthesis of 5-Fluoronaphthalen-2-ol is the Balz-Schiemann reaction. This classic transformation is a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, 5-amino-2-naphthol, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated diazonium salt is then heated, leading to the evolution of nitrogen gas and the formation of the aryl fluoride, 5-Fluoronaphthalen-2-ol, along with boron trifluoride.

The overall transformation is depicted below:

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of 5-Fluoronaphthalen-2-ol based on established procedures for the Balz-Schiemann reaction.

Materials and Reagents

-

5-Amino-2-naphthol

-

Fluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Step 1: Diazotization of 5-Amino-2-naphthol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-2-naphthol (1 equivalent) in a solution of fluoroboric acid (4 equivalents, 48% aqueous solution) and water.

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 5-amino-2-naphthol, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control any exotherm and gas evolution.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

The formation of the diazonium tetrafluoroborate salt should result in a precipitate. Collect the solid by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally with diethyl ether to facilitate drying.

-

Dry the isolated diazonium salt under vacuum at room temperature. Caution: Aryl diazonium salts can be explosive when dry and should be handled with extreme care, avoiding heat, friction, and shock.

Step 2: Thermal Decomposition of the Diazonium Salt

-

Place the dry 5-hydroxynaphthalene-2-diazonium tetrafluoroborate salt in a flask equipped with a condenser.

-

Heat the solid gently in an oil bath. The decomposition temperature for naphthalenediazonium tetrafluoroborates can vary, but typically occurs between 90-150 °C. The decomposition is evidenced by the evolution of nitrogen gas.

-

Once the gas evolution ceases, cool the flask to room temperature. The crude 5-Fluoronaphthalen-2-ol will remain as a solid residue.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 5-Fluoronaphthalen-2-ol. The values are estimates based on typical yields and properties of similar compounds.

Table 1: Reaction Parameters

| Parameter | Value |

| Step 1: Diazotization | |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | 70-90% |

| Step 2: Thermal Decomposition | |

| Decomposition Temperature | 90-150 °C |

| Reaction Time | 1-3 hours |

| Expected Overall Yield | 50-70% |

Table 2: Physicochemical and Spectroscopic Data of 5-Fluoronaphthalen-2-ol (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₇FO |

| Molecular Weight | 162.16 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported (estimated >100 °C) |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | Aromatic protons in the range of 7.0-8.0 ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| δ (ppm) | Aromatic carbons, with the carbon bearing the fluorine showing a large C-F coupling constant |

| ¹⁹F NMR (CDCl₃) | |

| δ (ppm) | A single resonance in the typical aryl fluoride region |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-Fluoronaphthalen-2-ol.

Logical Relationships in the Balz-Schiemann Reaction

This diagram outlines the logical progression of the key chemical transformations in the Balz-Schiemann reaction.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts, especially when dry, are potentially explosive and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and a blast shield. They are sensitive to heat, friction, and shock.

-

Fluoroboric Acid: Fluoroboric acid is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Thermal Decomposition: The thermal decomposition of the diazonium salt should be performed with care, as the reaction can be exothermic and releases nitrogen gas.

This technical guide provides a comprehensive framework for the synthesis of 5-Fluoronaphthalen-2-ol. Researchers should exercise caution and adapt the proposed protocol based on their laboratory conditions and safety standards. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

5-Fluoronaphthalen-2-ol chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Fluoronaphthalen-2-ol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, it offers unique electronic and metabolic properties that are actively being explored in the development of novel therapeutic agents and functional materials. This document consolidates available data on its chemical identity and provides logical workflows for its potential synthesis, based on established chemical principles.

Chemical Structure and Identification

The chemical structure of 5-Fluoronaphthalen-2-ol combines a naphthalene core with a hydroxyl group at the 2-position and a fluorine atom at the 5-position. This specific arrangement influences the molecule's reactivity, acidity, and biological interactions.

While a dedicated CAS number for 5-Fluoronaphthalen-2-ol is not readily found in major chemical databases, its structure and properties can be inferred from related compounds. For reference, the CAS numbers of similar naphthalenol derivatives are provided in the table below.

| Compound Name | Molecular Formula | CAS Number |

| 2-Naphthalenol | C₁₀H₈O | 135-19-3 |

| 5-Amino-2-naphthol | C₁₀H₉NO | 86-97-5[1] |

| 2-Fluoronaphthalen-1-ol | C₁₀H₇FO | 56874-95-4[2] |

| Heptafluoro-2-naphthol | C₁₀HF₇O | 727-49-1[3] |

Physicochemical Properties (Predicted)

Quantitative experimental data for 5-Fluoronaphthalen-2-ol is not extensively available. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇FO |

| Molecular Weight | 162.16 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. |

| Acidity (pKa) | The hydroxyl group's acidity is expected to be slightly increased compared to 2-naphthol due to the electron-withdrawing effect of the fluorine atom. |

Logical Synthesis Workflow

The synthesis of 5-Fluoronaphthalen-2-ol can be approached through several synthetic routes. A logical workflow starting from a readily available precursor, such as 5-aminonaphthalen-2-ol, is presented below. This method, known as the Balz-Schiemann reaction, is a standard procedure for introducing fluorine into an aromatic ring.

Caption: Proposed synthesis of 5-Fluoronaphthalen-2-ol via the Balz-Schiemann reaction.

Experimental Protocol: Balz-Schiemann Reaction

The following is a generalized experimental protocol for the synthesis of 5-Fluoronaphthalen-2-ol from 5-aminonaphthalen-2-ol. Researchers should adapt and optimize this procedure based on laboratory conditions and safety protocols.

Materials:

-

5-Aminonaphthalen-2-ol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)

-

Ice

-

Anhydrous solvent (e.g., toluene or xylene)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Diazotization:

-

Dissolve 5-aminonaphthalen-2-ol in an appropriate volume of dilute hydrochloric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The addition rate should be controlled to keep the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt intermediate.

-

-

Fluorination (Balz-Schiemann Reaction):

-

To the cold diazonium salt solution, slowly add a chilled solution of tetrafluoroboric acid or sodium tetrafluoroborate.

-

A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring in the ice bath for 30-60 minutes.

-

Isolate the precipitated salt by filtration and wash it with cold water, followed by a cold, low-boiling point organic solvent (e.g., diethyl ether or cold ethanol) to remove residual acid and water.

-

-

Thermal Decomposition:

-

Carefully dry the isolated diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

Gently heat the dry salt in an anhydrous, high-boiling point solvent (such as toluene or xylene) or as a solid (with appropriate safety shielding).

-

The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield 5-Fluoronaphthalen-2-ol. The reaction progress can be monitored by the cessation of gas evolution.

-

-

Purification:

-

After the reaction is complete, cool the mixture.

-

The crude product can be purified by standard methods such as recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

-

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹⁹F NMR spectroscopy to confirm the structure and the position of the fluorine atom.

-

Mass spectrometry to determine the molecular weight.

-

Infrared (IR) spectroscopy to identify the hydroxyl functional group.

-

Melting point analysis to assess purity.

Potential Applications in Research and Drug Development

Fluorinated naphthalenol derivatives are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of a ligand to its target protein.

-

Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Researchers can utilize 5-Fluoronaphthalen-2-ol as a building block or scaffold to synthesize more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

References

Spectroscopic Analysis of 5-Fluoronaphthalen-2-ol: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 5-Fluoronaphthalen-2-ol did not yield specific results within publicly available resources. The following guide is a template that provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols described are standardized procedures for obtaining such data.

This technical guide offers a comprehensive overview of the expected spectroscopic data for the structural elucidation of 5-Fluoronaphthalen-2-ol. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of this and similar fluorinated naphthalene derivatives.

Predicted Spectroscopic Data

The data presented in the following tables are predictions derived from established principles of spectroscopy and by analogy to related naphthalene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the naphthalene ring system and the hydroxyl proton. The fluorine atom at position 5 is expected to introduce characteristic splitting patterns (through-space coupling) for nearby protons, most notably H4 and H6.

Table 1: Predicted ¹H NMR Data for 5-Fluoronaphthalen-2-ol (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.1 | Multiplet | - | Aromatic (H8) |

| ~ 7.2 - 7.5 | Multiplet | - | Aromatic (H4, H6, H7) |

| ~ 7.0 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Aromatic (H3) |

| ~ 6.9 - 7.1 | Doublet | J(H-H) ≈ 8-9 | Aromatic (H1) |

| ~ 5.0 - 6.0 | Broad Singlet | - | -OH (Hydroxyl) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for each of the ten unique carbon atoms in the molecule. The carbon atom directly bonded to fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). Other carbons in proximity to the fluorine atom will show smaller two-, three-, and four-bond couplings.

Table 2: Predicted ¹³C NMR Data for 5-Fluoronaphthalen-2-ol (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 158 - 162 (d) | ¹JC-F ≈ 240-260 | C5 |

| ~ 150 - 155 | - | C2 |

| ~ 130 - 135 (d) | JC-F ≈ 5-10 | C4a |

| ~ 125 - 130 (d) | JC-F ≈ 5-10 | C8a |

| ~ 120 - 128 | - | C7, C8 |

| ~ 115 - 120 (d) | JC-F ≈ 15-25 | C4, C6 |

| ~ 110 - 115 | - | C1, C3 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring, C=C stretching vibrations characteristic of the naphthalene core, and a C-F stretch.

Table 3: Predicted IR Absorption Data for 5-Fluoronaphthalen-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (hydroxyl) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1500 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| 1200 - 1300 | Strong | C-O Stretch (phenol) |

| 1000 - 1100 | Strong | C-F Stretch |

| 800 - 900 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 5-Fluoronaphthalen-2-ol

| m/z Ratio | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M - CO]⁺ |

| 115 | Moderate | [M - CO - F]⁺ or [C₉H₇]⁺ |

| 105 | Low | Fragmentation of naphthalene ring |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data.

NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis.

-

Sample Weighing: Accurately weigh 5-10 mg of 5-Fluoronaphthalen-2-ol for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube, ensuring no solid particles are introduced. The sample height should be approximately 4-5 cm.

-

Acquisition: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner. Acquire the spectrum according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Sample Preparation and Acquisition

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common method for obtaining IR spectra of solid samples.

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 5-Fluoronaphthalen-2-ol sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. The typical scanning range is 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Sample Preparation and Acquisition

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a common soft ionization technique.

-

Sample Preparation: Prepare a dilute solution of 5-Fluoronaphthalen-2-ol (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The sample is ionized using the ESI source. The polarity (positive or negative ion mode) should be selected based on the analyte's properties. For 5-Fluoronaphthalen-2-ol, both modes could be explored.

-

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 5-Fluoronaphthalen-2-ol.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to 5-Fluoronaphthalen-2-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronaphthalen-2-ol, a fluorinated derivative of the bicyclic aromatic compound 2-naphthol, represents a molecule of significant interest in medicinal chemistry and materials science. The strategic introduction of a fluorine atom at the C-5 position of the naphthalene ring system imparts unique physicochemical properties that can influence biological activity and reactivity. This technical guide provides a comprehensive overview of the discovery and history of 5-Fluoronaphthalen-2-ol, with a focus on its synthesis, and aims to serve as a foundational resource for researchers engaged in its study and application. While the broader history of fluorinated naphthalenes dates back to the development of aromatic fluorination methods, the specific synthesis of 5-Fluoronaphthalen-2-ol has been more recently elucidated. This guide will detail a key synthetic pathway, present available data, and outline the logical workflow for its preparation.

Introduction: The Advent of Fluorinated Naphthalenes

The journey to understanding 5-Fluoronaphthalen-2-ol is rooted in the broader history of organofluorine chemistry. The introduction of fluorine into aromatic systems has been a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. A landmark achievement in this field was the development of the Balz-Schiemann reaction, which provided an early, reliable method for introducing fluorine onto an aromatic ring. This reaction, involving the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, paved the way for the synthesis of a wide variety of fluoroaromatic compounds, including the foundational fluoronaphthalenes.

Over the decades, the methodologies for aromatic fluorination have expanded significantly, with the development of milder and more selective reagents and catalytic systems. This progress has enabled the synthesis of increasingly complex and specifically functionalized fluorinated molecules, including the subject of this guide, 5-Fluoronaphthalen-2-ol.

The Synthesis of 5-Fluoronaphthalen-2-ol: A Modern Approach

A significant contribution to the synthesis of 5-fluoronaphthols was reported in 2014 by Magauer and co-workers. Their work detailed a transition-metal-free method for the preparation of variously substituted 5-fluoronaphthols. This approach represents a key milestone in accessing this class of compounds.

Experimental Protocol: Synthesis via a Transition-Metal-Free Cascade Reaction

The synthesis of 5-fluoronaphthalen-2-ol, as described in the literature, involves a cascade reaction initiated by the deprotonation of a trifluoromethyl-substituted precursor. The following is a generalized experimental protocol based on the principles of this synthetic strategy.

Materials and Methods:

-

Starting Material: A suitably substituted 2-allyl-3-(trifluoromethyl)phenol.

-

Base: A strong base, such as potassium tert-butoxide (t-BuOK).

-

Solvent: A high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO).

-

General Procedure:

-

The 2-allyl-3-(trifluoromethyl)phenol is dissolved in the aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The strong base is added to the solution at room temperature.

-

The reaction mixture is then heated to an elevated temperature (e.g., 120 °C) and stirred for a specified period.

-

Upon completion of the reaction, the mixture is cooled to room temperature and quenched with an aqueous acid solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 5-fluoronaphthalen-2-ol.

-

Logical Workflow for the Synthesis:

Caption: Synthetic workflow for 5-Fluoronaphthalen-2-ol.

Physicochemical and Spectral Data

At present, detailed and specific quantitative data for 5-Fluoronaphthalen-2-ol is not widely available in public databases. However, based on the general properties of fluorinated aromatic compounds, certain characteristics can be anticipated. The introduction of the fluorine atom is expected to influence the electronic properties of the naphthalene ring, potentially affecting its acidity, lipophilicity, and metabolic stability.

For researchers requiring precise data, experimental determination of key physicochemical parameters is recommended.

Table 1: Anticipated Physicochemical Properties of 5-Fluoronaphthalen-2-ol

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₁₀H₇FO |

| Molecular Weight | 162.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| pKa | The acidity of the hydroxyl group may be influenced by the electron-withdrawing nature of the fluorine atom. |

Table 2: Expected Spectral Data for 5-Fluoronaphthalen-2-ol

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom will likely introduce additional splitting (H-F coupling). |

| ¹³C NMR | The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbon signals will also be affected by the fluorine substituent. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₀H₇FO would be observed, along with a characteristic fragmentation pattern. |

Biological Activity and Signaling Pathways

The biological activities of fluorinated naphthols are an area of active research. The introduction of fluorine can significantly modulate the pharmacological properties of a parent compound, including its binding affinity to biological targets, metabolic stability, and cell permeability. While specific studies on the biological effects and involvement in signaling pathways of 5-Fluoronaphthalen-2-ol are not yet prominent in the literature, related fluorinated aromatic compounds have demonstrated a range of activities, including anticancer and antimicrobial effects.

Future research in this area would likely involve screening 5-Fluoronaphthalen-2-ol against various biological targets and cell lines to elucidate its potential therapeutic applications. Understanding its mechanism of action would necessitate further investigation into its effects on specific cellular signaling pathways.

Logical Relationship for Biological Investigation:

Caption: Workflow for investigating the biological activity.

Conclusion and Future Directions

5-Fluoronaphthalen-2-ol is a molecule with significant potential, stemming from the unique properties imparted by its fluorine substituent. While its specific history is still emerging, the development of modern synthetic methods has made this compound more accessible for research. This technical guide has provided an overview of its known synthetic pathway and highlighted the areas where further investigation is needed, particularly in the comprehensive characterization of its physicochemical properties and the exploration of its biological activities. As research in medicinal and materials science continues to advance, it is anticipated that 5-Fluoronaphthalen-2-ol and its derivatives will find novel and valuable applications. Future work should focus on a more detailed historical survey of its synthesis, the full experimental characterization of its properties, and a thorough investigation of its pharmacological potential.

Potential Research Areas for 5-Fluoronaphthalen-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronaphthalen-2-ol is a fluorinated derivative of 2-naphthol, a versatile scaffold in organic synthesis and medicinal chemistry. The introduction of a fluorine atom onto the naphthalene ring system is anticipated to significantly modulate the molecule's physicochemical and biological properties. Fluorine's high electronegativity can influence acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This technical guide explores potential research avenues for 5-Fluoronaphthalen-2-ol, encompassing its synthesis, reactivity, and prospective applications in medicinal chemistry, materials science, and as a fluorescent probe. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate further investigation.

Synthesis of 5-Fluoronaphthalen-2-ol

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered: fluorination of a pre-existing naphthol derivative or construction of the fluoronaphthol from a fluorinated precursor.

Diagram of Proposed Synthetic Pathways

Caption: Proposed synthetic routes to 5-Fluoronaphthalen-2-ol.

Experimental Protocols (Proposed)

This route involves the protection and activation of the 2-naphthol ring system towards regioselective fluorination.

Experimental Workflow for Route A

Caption: Workflow for the synthesis of 5-Fluoronaphthalen-2-ol via Route A.

Protocol:

-

Sulfonation: Based on the procedure for the preparation of 5-bromo-2-naphthol, 2-naphthol can be sulfonated to protect and direct the subsequent reaction.[2]

-

Fluorination: The sulfonated intermediate can then be subjected to electrophilic fluorination. A common reagent for this is Selectfluor.[3]

-

Desulfonation: The sulfonic acid group can be removed by heating in an aqueous acidic solution to yield the final product.[2]

This classic route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.[4]

Protocol:

-

Diazotization: 5-Fluoro-2-aminonaphthalene is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.[5][6]

-

Hydrolysis: The resulting diazonium salt solution is then heated, leading to the evolution of nitrogen gas and the formation of 5-Fluoronaphthalen-2-ol.

-

Workup and Purification: The product can be extracted with an organic solvent and purified by standard methods such as column chromatography or recrystallization.

The Bucherer reaction provides a reversible method for the conversion of naphthylamines to naphthols.[7][8]

Protocol:

-

Reaction Setup: 5-Fluoro-2-aminonaphthalene is heated in an aqueous solution of sodium bisulfite.[9][10]

-

Reaction Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures. Microwave irradiation has been shown to accelerate this transformation for other naphthylamines.[11]

-

Isolation: Upon cooling, the product, 5-Fluoronaphthalen-2-ol, can be isolated by filtration or extraction.

Potential Reactivity and Derivatization

The reactivity of 5-Fluoronaphthalen-2-ol will be governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, fluorine atom.

Diagram of Potential Reactivity

Caption: Potential reactions of 5-Fluoronaphthalen-2-ol.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is expected to undergo typical reactions such as O-alkylation and O-acylation.[12]

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-para directing group, while the fluorine atom is a deactivating but also ortho-para directing group. The positions for electrophilic attack will be influenced by the combined electronic and steric effects of these two substituents.

Potential Research Areas and Applications

Medicinal Chemistry

Naphthalene derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[13][14] The introduction of fluorine can enhance these activities by improving metabolic stability and binding affinity.[1]

Potential Biological Activities and Targets

| Potential Activity | Rationale and Potential Targets |

| Anticancer | Naphthoquinone and naphthol derivatives have shown cytotoxic effects against various cancer cell lines.[13][15] Fluorination can enhance the efficacy of anticancer agents.[13] Potential mechanisms could involve the inhibition of topoisomerases or kinases. |

| Antimicrobial | Naphthalene moieties are known for their antibacterial and antifungal properties.[16] The fluorine atom may enhance these activities. |

| Antiviral | Fluorinated nucleoside analogues are important antiviral drugs. While structurally different, the fluoronaphthol core could be explored for antiviral potential. |

Proposed Signaling Pathway for Anticancer Activity

Caption: Hypothetical anticancer mechanism via topoisomerase inhibition.

Materials Science

Naphthalene-based polymers and materials often exhibit interesting photophysical properties.[17] Fluorination can be used to tune these properties for applications in organic electronics.

Potential Applications in Materials Science

| Application Area | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | The fluoronaphthol core could be incorporated into polymers or small molecules for use as emissive or charge-transporting layers. |

| Polymers | 5-Fluoronaphthalen-2-ol could serve as a monomer for the synthesis of novel fluorinated polymers with tailored thermal and optical properties. |

Fluorescent Probes

Naphthalene derivatives are well-known fluorophores.[17] The introduction of a fluorine atom can modulate the fluorescence properties, such as quantum yield and lifetime.[18] 5-Fluoronaphthalen-2-ol and its derivatives could be developed as fluorescent probes for various applications.[19][20]

Potential Fluorescent Probe Applications

| Probe Type | Potential Application |

| Ion Sensors | The hydroxyl group can act as a binding site for metal ions, and the fluorescence properties may change upon binding.[16] |

| Bioimaging | Derivatives of 5-Fluoronaphthalen-2-ol could be designed to target specific cellular compartments or biomolecules.[21][22] |

| Environmental Sensors | The fluorescence of the molecule might be sensitive to environmental parameters such as polarity or pH. |

Conclusion

5-Fluoronaphthalen-2-ol represents a promising yet underexplored molecule with significant potential in diverse fields of chemical research. The strategic placement of the fluorine atom and the hydroxyl group on the naphthalene scaffold provides a unique combination of electronic and reactive properties. The proposed synthetic routes offer a clear path to accessing this compound, paving the way for the exploration of its derivatization and application in medicinal chemistry, materials science, and as a fluorescent probe. The experimental protocols and research directions outlined in this guide are intended to serve as a foundational resource for scientists and researchers interested in unlocking the potential of this intriguing fluorinated naphthalene derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Fluoronaphthalen-2-ol [benchchem.com]

- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioimaging Probes Based on Magneto-Fluorescent Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Theoretical and Spectroscopic Analysis of 5-Fluoronaphthalen-2-ol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a dedicated theoretical or in-depth spectroscopic study on 5-Fluoronaphthalen-2-ol is not available in the public scientific literature. This technical guide, therefore, presents a proposed comprehensive theoretical study, outlining established computational protocols and predicting the nature of the expected results based on studies of similar naphthalene derivatives. The data presented herein is hypothetical and serves to illustrate the anticipated outcomes of such an investigation.

Introduction

5-Fluoronaphthalen-2-ol is a substituted aromatic compound that appears as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly KRAS G12D inhibitors. Understanding its molecular geometry, electronic properties, and spectroscopic signatures is crucial for optimizing reaction pathways and for the rational design of new drug candidates. Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties at an atomic level.[1][2][3]

This guide outlines a robust computational protocol for a thorough theoretical investigation of 5-Fluoronaphthalen-2-ol. The proposed study aims to determine its stable geometric structure, predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra, and analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and stability.

Proposed Methodologies and Protocols

This section details the proposed computational and experimental protocols for the comprehensive analysis of 5-Fluoronaphthalen-2-ol.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying organic molecules.[4] The proposed workflow is visualized in Figure 1.

2.1.1 Geometry Optimization: The initial step involves optimizing the molecular structure of 5-Fluoronaphthalen-2-ol to find its lowest energy conformation.

-

Software: Gaussian 09W or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][5] This functional is widely used and has shown high accuracy for organic molecules.[6]

-

Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a precise description of the electron density.[5][7]

-

Procedure: An initial structure of 5-Fluoronaphthalen-2-ol is drawn and subjected to energy minimization. The optimization is complete when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

2.1.2 Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) spectrum.

-

Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to allow for the assignment of vibrational modes to the experimental IR spectrum.

-

Output: A list of vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

2.1.3 NMR Chemical Shift Calculation: The prediction of ¹H and ¹³C NMR spectra is a powerful tool for structure verification.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.[5][7][8] The GIAO method is a reliable approach for calculating the NMR shielding tensors of molecules.[9]

-

Level of Theory: B3LYP/6-311++G(d,p) on the previously optimized geometry.

-

Solvent Effects: Calculations can be performed in a vacuum (gas phase) or using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a solvent environment (e.g., Chloroform or DMSO), which often improves correlation with experimental data.[10][11]

-

Referencing: Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a calculated reference standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

2.1.4 Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

-

Analysis: The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.[12][13] The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Figure 1: Proposed DFT workflow for the theoretical analysis of 5-Fluoronaphthalen-2-ol.

Predicted Molecular Structure and Properties

The following sections present the expected data from the proposed theoretical study.

The molecular structure of 5-Fluoronaphthalen-2-ol, with a standard numbering scheme for its heavy atoms, is shown in Figure 2. Upon optimization, the naphthalene core is expected to remain largely planar. Key geometric parameters, such as bond lengths and angles involving the fluorine and hydroxyl substituents, would be determined.

Figure 2: Molecular structure and atom numbering scheme for 5-Fluoronaphthalen-2-ol.

Table 1: Predicted Optimized Geometric Parameters (Selected) This table presents hypothetical but realistic bond lengths and angles for 5-Fluoronaphthalen-2-ol, as would be calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Atom(s) | Predicted Value |

| Bond Length (Å) | ||

| C2–O11 | 1.365 | |

| C5–F12 | 1.358 | |

| C1–C2 | 1.370 | |

| C9–C10 | 1.420 | |

| Bond Angle (˚) | ||

| C1–C2–C3 | 120.5 | |

| C1–C2–O11 | 117.0 | |

| C6–C5–C9 | 121.8 | |

| C6–C5–F12 | 118.5 | |

| Dihedral Angle (˚) | ||

| C1–C2–O11–H | 180.0 | |

| F12–C5–C9–C8 | 180.0 |

Predicted Spectroscopic and Electronic Data

The calculated vibrational frequencies would provide a detailed map of the molecule's infrared spectrum. Key vibrational modes are expected as follows:

Table 2: Predicted Vibrational Frequencies and Assignments (Selected)

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3650 | Medium | O–H stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C–H stretch |

| 1620 | Strong | Aromatic C=C stretch |

| 1450 | Strong | Aromatic C=C stretch |

| 1260 | Strong | C–F stretch |

| 1210 | Strong | C–O stretch |

| 850 | Strong | C–H out-of-plane bend |

Calculated ¹H and ¹³C chemical shifts provide a powerful method for confirming the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS (Calculated in a simulated CDCl₃ solvent environment)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H (on O11) | 5.10 | C1 | 109.5 |

| H (on C1) | 7.15 | C2 | 154.0 |

| H (on C3) | 7.28 | C3 | 118.0 |

| H (on C4) | 7.75 | C4 | 129.8 |

| H (on C6) | 7.20 | C5 | 158.5 (J_CF ≈ 250 Hz) |

| H (on C7) | 7.45 | C6 | 115.2 (J_CF ≈ 22 Hz) |

| H (on C8) | 7.80 | C7 | 126.5 |

| C8 | 125.0 (J_CF ≈ 5 Hz) | ||

| C9 | 127.3 | ||

| C10 | 124.1 |

The analysis of frontier molecular orbitals is fundamental to predicting the molecule's reactivity and electronic transitions.[14][15]

Figure 3: Relationship between Frontier Molecular Orbitals (FMOs) and chemical reactivity.

Table 4: Predicted Electronic Properties

| Property | Symbol | Predicted Value | Significance |

| HOMO Energy | E_HOMO | -5.85 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.20 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.65 eV | Chemical Reactivity / Stability |

| Ionization Potential | IP | 5.85 eV | Energy to remove an electron |

| Electron Affinity | EA | 1.20 eV | Energy released when gaining an electron |

| Electronegativity | χ | 3.53 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.33 eV | Resistance to change in electron distribution |

A large HOMO-LUMO gap of 4.65 eV suggests that 5-Fluoronaphthalen-2-ol is a relatively stable molecule, which is typical for aromatic compounds.[13][16]

Conclusion and Future Directions

This guide outlines a comprehensive theoretical protocol for the characterization of 5-Fluoronaphthalen-2-ol. The application of DFT, specifically with the B3LYP functional and 6-311++G(d,p) basis set, is predicted to yield reliable data on the molecule's geometry, spectroscopic signatures, and electronic properties. The hypothetical data presented herein serves as a benchmark for future experimental and computational work.

For drug development professionals, this information is invaluable. The predicted reactivity sites from FMO and electrostatic potential maps can guide synthesis strategies, while the calculated spectra can aid in the unambiguous identification and quality control of synthetic intermediates. Future work should focus on performing these calculations and validating them with experimental FT-IR and NMR spectroscopy. Further studies could also explore its interactions with biological targets through molecular docking simulations.

References

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. irjweb.com [irjweb.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

Quantum Chemical Blueprint for 5-Fluoronaphthalen-2-ol: A Technical Guide

Theoretical Framework: Density Functional Theory (DFT)

At the core of this proposed study is Density Functional Theory (DFT), a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational efficiency. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] The calculations focus on the electron density rather than the complex many-electron wavefunction, which significantly simplifies the computational task. For a molecule like 5-Fluoronaphthalen-2-ol, DFT can provide valuable insights into its geometry, stability, and reactivity.

A typical DFT study involves the selection of a functional and a basis set. The B3LYP hybrid functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to provide reliable results for a wide range of organic molecules.[2] The 6-311++G(d,p) basis set is a Pople-style basis set that offers a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms like fluorine and oxygen.[2]

Computational Protocols

The following section details the proposed computational methodology for the quantum chemical analysis of 5-Fluoronaphthalen-2-ol.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of 5-Fluoronaphthalen-2-ol. This can be done using standard molecular modeling software. Subsequently, a full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. This process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data if available.

Electronic Properties Investigation

Several key electronic properties are calculated to understand the reactivity and electronic nature of 5-Fluoronaphthalen-2-ol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, offering deeper insights into the molecule's electronic structure.[3]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on 5-Fluoronaphthalen-2-ol. These values are illustrative and based on typical ranges for similar aromatic compounds.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | 1.35 - 1.40 |

| C-O | 1.36 - 1.42 | |

| O-H | 0.96 - 0.98 | |

| C-C (aromatic) | 1.38 - 1.45 | |

| C-H (aromatic) | 1.08 - 1.10 | |

| Bond Angles (°) | C-C-F | 118 - 122 |

| C-C-O | 117 - 123 | |

| C-O-H | 108 - 112 | |

| Dihedral Angles (°) | C-C-O-H | ~0 or ~180 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3500 - 3700 | |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C=C stretch (aromatic) | 1400 - 1600 | |

| C-F stretch | 1100 - 1300 | |

| C-O stretch | 1200 - 1300 | |

| O-H bend | 1300 - 1400 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.0 to -7.0 eV |

| LUMO Energy | -1.0 to -3.0 eV |

| HOMO-LUMO Gap | 4.0 to 6.0 eV |

| Dipole Moment | 1.5 to 3.0 Debye |

Experimental Protocols: A Computational Approach

This section provides a detailed, step-by-step protocol for conducting the quantum chemical calculations as outlined above.

Software and Hardware

-

Software: Gaussian 16 or a similar quantum chemistry software package. GaussView 6 for molecular visualization and input file preparation.

-

Hardware: A high-performance computing (HPC) cluster is recommended for efficient computation, especially for larger basis sets.

Step-by-Step Computational Workflow

-

Molecule Building: Construct the 3D structure of 5-Fluoronaphthalen-2-ol in GaussView 6. Ensure correct atom types and initial bond connectivity.

-

Input File Generation:

-

Set up the calculation type as Opt+Freq for simultaneous geometry optimization and frequency calculation.

-

Specify the method as B3LYP.

-

Select the basis set as 6-311++G(d,p).

-

Define the charge as 0 and the multiplicity as 1 (for a singlet ground state).

-

Save the input file (e.g., 5-FN-2-ol.gjf).

-

-

Job Submission: Submit the input file to the HPC cluster's queuing system.

-

Results Analysis:

-

Upon successful completion, check the output file for the convergence of the optimization.

-

Verify that there are no imaginary frequencies in the frequency analysis section, confirming a true energy minimum.

-

Extract the optimized Cartesian coordinates to visualize the final structure.

-

Tabulate the key bond lengths, bond angles, and dihedral angles from the output.

-

Analyze the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

-

-

Electronic Properties Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with the same method and basis set, including the pop=NBO keyword to request Natural Bond Orbital analysis.

-

Generate cube files for the HOMO, LUMO, and MEP for visualization.

-

Extract the HOMO and LUMO energies and calculate the energy gap.

-

Analyze the NBO output for charge distribution and orbital interactions.

-

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations and the relationship between the key molecular orbitals.

Caption: Computational workflow for 5-Fluoronaphthalen-2-ol.

Caption: Frontier Molecular Orbital energy diagram.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoronaphthalen-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronaphthalen-2-ol derivatives are valuable compounds in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the naphthalene scaffold can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This document provides detailed methods and protocols for the synthesis of these important derivatives, catering to the needs of researchers in organic synthesis and drug discovery.

Synthetic Strategies

The synthesis of 5-Fluoronaphthalen-2-ol derivatives can be approached through several strategic routes. The primary methods involve either the direct fluorination of a pre-existing naphthalen-2-ol scaffold or a multi-step synthesis where the fluorinated ring is constructed.

Method 1: Direct Electrophilic Fluorination

A straightforward approach to synthesizing fluorinated naphthols is the direct electrophilic fluorination of a corresponding 2-naphthol derivative. This method is advantageous for its atom economy and often proceeds with high regioselectivity. The use of modern electrophilic fluorinating agents, such as Selectfluor™, has made this a viable and efficient strategy.[2][3]

Experimental Protocol: Continuous Flow Fluorination of a 1-Substituted-2-naphthol Derivative [2]

This protocol is adapted from a continuous flow method, which offers advantages in terms of safety, scalability, and reaction control.

Materials:

-

1-Substituted-2-naphthol (1.0 equiv.)

-

Selectfluor™ (1.0 equiv.)

-

Acetonitrile (solvent)

-

PTFE tubing (e.g., 4 mL coil, 0.01 cm bore × 400 cm length)

-

Syringe pump

Procedure:

-

Prepare a 0.1 M solution of the 1-substituted-2-naphthol and Selectfluor™ (1.0 equivalent) in acetonitrile.

-

Set up the continuous flow reactor by feeding the PTFE tubing with the prepared solution using a syringe pump at a flow rate of 0.1 mL/min.

-

Maintain the reaction at room temperature. The residence time in the reactor will be determined by the tubing volume and flow rate.

-

Collect the reaction mixture at the outlet of the tubing.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated naphthalen-2-ol derivative.

Data Summary: Direct Fluorination

| Starting Material (1-substituted-2-naphthol) | Fluorinating Agent | Solvent | System | Flow Rate | Yield (%) | Reference |

| 1-(phenyl)-2-naphthol | Selectfluor™ | Acetonitrile | Continuous Flow | 0.1 mL/min | Not specified | [2] |

Note: The original study focused on the synthesis of various functionalized naphthols and did not provide a specific yield for the fluorination of a 5-fluoro precursor, but demonstrated the feasibility of the method.

Reaction Workflow: Direct Fluorination

References

Application Notes and Protocols: 5-Fluoronaphthalen-2-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile of a drug candidate.[1][2][3][4][5] The naphthalene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

This document explores the potential practical applications of 5-Fluoronaphthalen-2-ol as a key building block in medicinal chemistry. While direct experimental data for 5-Fluoronaphthalen-2-ol is limited in publicly available literature, this document will leverage data from structurally related fluoronaphthalene derivatives to illustrate its potential as a scaffold for developing novel therapeutic agents, particularly in oncology. We will present a hypothetical case study based on the predicted activities of related compounds, focusing on the inhibition of key oncogenic signaling pathways.

Hypothetical Case Study: 5-Fluoronaphthalen-2-ol Derivatives as Anticancer Agents

Based on the established bioactivities of analogous fluorinated and hydroxylated naphthalene compounds, derivatives of 5-Fluoronaphthalen-2-ol are hypothesized to be promising candidates for the development of inhibitors targeting key signaling pathways implicated in cancer progression, such as the STAT3 and VEGFR-2 pathways.[7][8]

Predicted Biological Activities:

-

Anticancer Activity: Fluorinated naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines. It is hypothesized that derivatives of 5-Fluoronaphthalen-2-ol could induce apoptosis or inhibit cell proliferation in cancer cells.

-

Enzyme Inhibition: The hydroxynaphthalene moiety is present in various enzyme inhibitors. Potential targets for derivatives could include kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3), which are often dysregulated in disease states.[7][8]

Data Presentation: Predicted In Vitro Anti-proliferative Activity

To guide initial screening efforts, the following table summarizes plausible IC50 values for a hypothetical derivative of 5-Fluoronaphthalen-2-ol against a panel of cancer cell lines and key enzymes. Disclaimer: These values are extrapolated from published data on similar fluorinated and aminomethylated naphthalene derivatives for illustrative purposes and are not experimentally determined values for 5-Fluoronaphthalen-2-ol itself.

| Target | Compound Class | Cell Line / Enzyme | Predicted IC₅₀ (µM) |

| Cell Proliferation | Fluoronaphthalene Derivative | MCF-7 (Breast Cancer) | 5 - 15 |

| A549 (Lung Cancer) | 2 - 10 | ||

| HCT116 (Colon Cancer) | 8 - 20 | ||

| Enzyme Inhibition | Fluoronaphthalene Derivative | VEGFR-2 Kinase | 0.1 - 1.5 |

| STAT3 (SH2 Domain Binding) | 1 - 5 |

Signaling Pathways and Mechanism of Action

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is constitutively activated in a wide range of human cancers and is associated with poor prognosis.[7][9][10] Inhibition of STAT3 signaling can lead to decreased expression of downstream target genes involved in cell proliferation, survival, and metastasis.[8][11] Naphthalene derivatives have been identified as potential inhibitors of this pathway.[7][9][10]

Caption: Potential inhibition of the STAT3 signaling pathway by 5-Fluoronaphthalen-2-ol derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14] Inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy in cancer therapy.[15][16]

Caption: Potential inhibition of the VEGFR-2 signaling pathway by 5-Fluoronaphthalen-2-ol derivatives.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a potential anticancer agent starting from a fluoronaphthalene scaffold and its subsequent biological evaluation.

Protocol 1: Synthesis of a 2-(Aminomethyl)-4-fluoronaphthalene Derivative (Illustrative)

This protocol describes a plausible synthetic route to a fluoronaphthalene derivative. Note: This is a hypothetical pathway for a related compound, 2-(Aminomethyl)-4-fluoronaphthalene, and would need to be adapted for derivatives of 5-Fluoronaphthalen-2-ol.

Caption: Illustrative synthetic workflow for a fluoronaphthalene derivative.

Step 1: Friedel-Crafts Acylation to yield 2-Acetyl-4-fluoronaphthalene

-

Reaction Setup: To a stirred solution of 1-fluoronaphthalene (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully pouring it onto crushed ice, followed by the addition of 2M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 2: Oximation to yield 2-Acetyl-4-fluoronaphthalene oxime

-

Reaction Setup: Dissolve 2-acetyl-4-fluoronaphthalene (1 eq.) in a mixture of ethanol and pyridine.

-